4-Acetylaminostilbene

Beschreibung

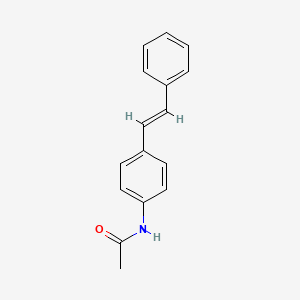

4-Acetylaminostilbene (AAS, C₁₆H₁₅NO) is a stilbene derivative featuring an acetylated amino group at the para position of one phenyl ring. It is a well-studied compound in carcinogenesis research due to its metabolic activation into electrophilic intermediates, such as N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS) and N-acetoxy-4-acetylaminostilbene (N-acetoxy-AAS), which form DNA adducts . AAS and its metabolites exhibit significant carcinogenic activity in rodent models, particularly targeting mammary glands, forestomach, and subcutaneous tissues .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18559-97-2 |

|---|---|

Molekularformel |

C7HF13O2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Aminostilbene (AS)

- Structural Difference: AS lacks the acetyl group on the amino substituent.

- Metabolism: Both AAS and AS are metabolized to N-hydroxy-AAS, a proximate carcinogen. However, AAS undergoes additional N-acetylation, which modulates its reactivity and excretion pathways. AS is primarily excreted as glucuronides, while AAS forms sulfates and glucuronides .

- Carcinogenicity: N-hydroxy-AAS (derived from both AAS and AS) is more carcinogenic than the parent compounds. For example, N-hydroxy-AAS induces tumors in mammary glands and intestines at lower doses compared to AS or AAS .

- Tumor Inhibition : N-hydroxy-AAS shows stronger inhibition of Walker 256 tumor growth than AAS or AS, highlighting the critical role of N-hydroxylation in biological activity .

Table 1: Comparative Carcinogenic Activity in Rats

| Compound | Target Organs (Tumor Incidence) | Relative Potency |

|---|---|---|

| AAS | Mammary glands, ear duct glands | Moderate |

| AS | Similar to AAS | Moderate |

| N-hydroxy-AAS | Mammary glands, forestomach | High |

| N-hydroxy-4-acetylaminobibenzyl | Mammary glands | Low |

4-Acetylaminobibenzyl

- Structural Difference : The ethylene bridge in AAS is replaced with a single bond (bibenzyl structure).

- Metabolism : Lacks the conjugated double bond, preventing epoxidation—a key activation pathway for AAS. Instead, it undergoes oxidation at the benzylic position to form alcohols .

- Biological Activity: N-hydroxy-4-acetylaminobibenzyl is a weaker carcinogen than N-hydroxy-AAS, emphasizing the importance of the ethylene bridge in AAS for metabolic activation and DNA adduct formation .

4-Nitrostilbene (NOS)

- Structural Difference: Features a nitro group instead of an acetylated amino group.

- Mutagenicity: Unlike AAS, NOS is directly mutagenic in Salmonella typhimurium TA98 without requiring metabolic activation. This suggests nitro groups are intrinsically reactive, whereas AAS relies on enzymatic N-hydroxylation for mutagenicity .

3-Hydroxy-4-acetylaminostilbene (3-hydroxy-AAS)

- Structural Difference : Hydroxylation at the meta position of the acetylated phenyl ring.

- Activity: Unlike N-hydroxy-AAS, 3-hydroxy-AAS lacks carcinogenic and tumor-inhibitory effects, indicating the para position is critical for biological activity .

4-Dimethylaminostilbene

- Structural Difference: A dimethylamino group replaces the acetylated amino group.

- Metabolism: Undergoes epoxidation similar to AAS but forms distinct diastereomeric diols. The dimethyl group sterically hinders planar conjugation, reducing carcinogenic potency compared to AAS .

- Tumor Inhibition : Less effective than AAS derivatives due to reduced resonance stabilization and metabolic stability .

Table 2: Metabolic Pathways and Reactivity

Mechanistic Insights

- N-Hydroxylation: Essential for carcinogenic activation. N-hydroxy-AAS forms DNA adducts via sulfotransferase-mediated esterification .

- Epoxidation : The ethylene bridge in AAS is epoxidized to form diols and mercapturic acid conjugates, contributing to its metabolic diversity .

- Steric Effects: Substituents disrupting molecular planarity (e.g., ortho-methyl groups in dimethylaminostilbene) reduce conjugation and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.